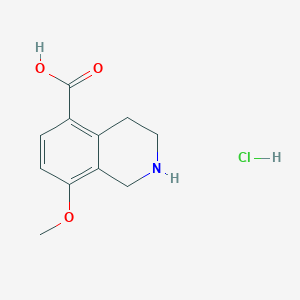
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2094163-63-8 . It has a molecular weight of 243.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride . The InChI code is 1S/C11H13NO3.ClH/c1-15-10-3-2-8 (11 (13)14)7-4-5-12-6-9 (7)10;/h2-3,12H,4-6H2,1H3, (H,13,14);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 243.69 . The InChI code is 1S/C11H13NO3.ClH/c1-15-10-3-2-8 (11 (13)14)7-4-5-12-6-9 (7)10;/h2-3,12H,4-6H2,1H3, (H,13,14);1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Applications
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is used as a starting material or intermediate in various chemical syntheses. For instance, a study by Forró et al. (2016) highlights its application in synthesizing enantiomeric compounds, particularly useful for creating modulators of nuclear receptors, including liver X receptor analogues (Forró, Megyesi, Paál, & Fülöp, 2016). Additionally, Ma et al. (2007) explored the synthesis of novel brominated tetrahydroisoquinolines from red algae, where similar compounds are used as precursors (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Catalysis and Pharmaceutical Applications
Nery et al. (2003) described a method to convert carboxylic acids to carboxamides, employing similar tetrahydroisoquinoline structures, indicating its potential in catalysis (Nery, Ribeiro, Lopes, & Lopes, 2003). Zhang et al. (2010) researched the modification of tetrahydroisoquinoline-3-carboxylic acids, resulting in compounds with anti-thrombotic activity, demonstrating its significance in drug development (Zhang, Wang, Cheng, Zhao, Zheng, Chang, Wu, & Peng, 2010).
Natural Product Chemistry and Bioactive Molecule Development
Ogiyama et al. (2015) identified a novel small-molecule N-type calcium channel blocker derived from tetrahydroisoquinoline, showcasing its role in developing treatments for neuropathic pain (Ogiyama, Yonezawa, Inoue, Katayama, Watanabe, Yoshimura, Gotoh, Kiso, Koakutsu, Kakimoto, & Shishikura, 2015). Yokoya et al. (2023) utilized a similar compound in photoredox transformations to produce biologically active marine natural products, highlighting its application in natural product synthesis (Yokoya, Yamazaki-Nakai, Nakai, Sirimangkalakitti, Chamni, Suwanborirux, & Saito, 2023).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, depending on the specific compound and target . For instance, some studies suggest that substitutions at certain positions on the THIQ scaffold may offer better binding affinity .
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-10-3-2-8(11(13)14)7-4-5-12-6-9(7)10;/h2-3,12H,4-6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPQWJALBNLRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol](/img/structure/B2796762.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796765.png)

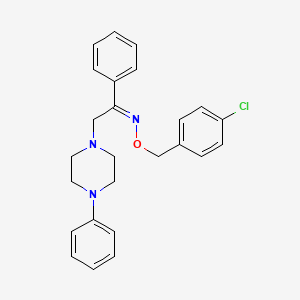
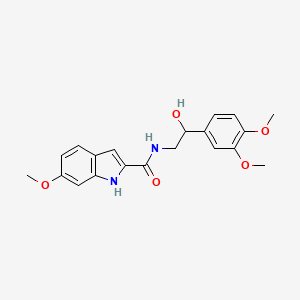
![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2796774.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)
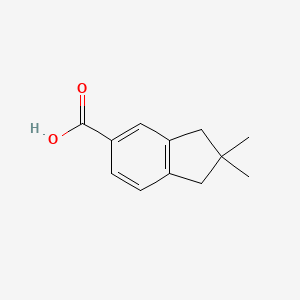
![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
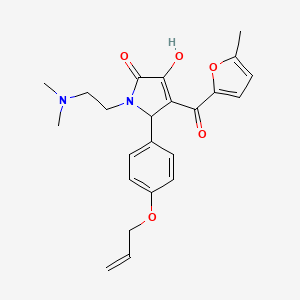
![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)
![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)
![methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B2796783.png)